molecular formula C15H13Cl2NO B262184 N-benzyl-2,4-dichloro-N-methylbenzamide

N-benzyl-2,4-dichloro-N-methylbenzamide

Cat. No. B262184
M. Wt: 294.2 g/mol
InChI Key: YTGGACXECZKQDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2,4-dichloro-N-methylbenzamide, also known as BDCMB, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications.

Mechanism of Action

N-benzyl-2,4-dichloro-N-methylbenzamide works by inhibiting the activity of certain enzymes and proteins in the body. Specifically, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the transmission of nerve impulses. This inhibition leads to an accumulation of acetylcholine, which can cause a range of physiological effects.
Biochemical and Physiological Effects:
N-benzyl-2,4-dichloro-N-methylbenzamide has been shown to have a range of biochemical and physiological effects, including the inhibition of acetylcholinesterase activity, the disruption of nerve impulse transmission, and the induction of apoptosis in certain cancer cells. It has also been shown to have insecticidal and herbicidal properties.

Advantages and Limitations for Lab Experiments

One advantage of using N-benzyl-2,4-dichloro-N-methylbenzamide in lab experiments is its ability to selectively inhibit the activity of certain enzymes and proteins, making it a useful tool for studying their mechanisms of action. However, one limitation is that it can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on N-benzyl-2,4-dichloro-N-methylbenzamide, including the development of new drugs and pesticides based on its structure and properties. Additionally, further studies are needed to better understand its mechanisms of action and potential applications in various fields, such as agriculture and medicine.

Synthesis Methods

N-benzyl-2,4-dichloro-N-methylbenzamide can be synthesized using a multi-step process that involves the reaction of 2,4-dichlorobenzoyl chloride with benzylamine, followed by the addition of methylamine. The resulting compound is then purified using various techniques, such as column chromatography and recrystallization.

Scientific Research Applications

N-benzyl-2,4-dichloro-N-methylbenzamide has been used in various scientific research applications, such as in the development of new drugs, pesticides, and herbicides. It has also been used as a tool for studying the mechanisms of action of certain enzymes and proteins.

properties

Product Name

N-benzyl-2,4-dichloro-N-methylbenzamide

Molecular Formula

C15H13Cl2NO

Molecular Weight

294.2 g/mol

IUPAC Name

N-benzyl-2,4-dichloro-N-methylbenzamide

InChI

InChI=1S/C15H13Cl2NO/c1-18(10-11-5-3-2-4-6-11)15(19)13-8-7-12(16)9-14(13)17/h2-9H,10H2,1H3

InChI Key

YTGGACXECZKQDI-UHFFFAOYSA-N

SMILES

CN(CC1=CC=CC=C1)C(=O)C2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.